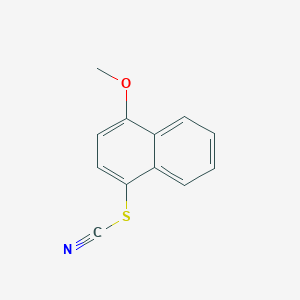

4-Methoxy-1-naphthyl thiocyanate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

66231-77-4 |

|---|---|

Molecular Formula |

C12H9NOS |

Molecular Weight |

215.27 g/mol |

IUPAC Name |

(4-methoxynaphthalen-1-yl) thiocyanate |

InChI |

InChI=1S/C12H9NOS/c1-14-11-6-7-12(15-8-13)10-5-3-2-4-9(10)11/h2-7H,1H3 |

InChI Key |

AQBMFRXFXLTEOL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)SC#N |

Origin of Product |

United States |

Mechanistic Investigations of Thiocyanate Formation and Reactions in Naphthyl Systems

Radical Mechanisms in Oxidative Thiocyanation

Radical-mediated thiocyanation offers a powerful method for forming C-SCN bonds. These reactions are typically initiated by the oxidation of a thiocyanate (B1210189) source, generating highly reactive radical species that can engage with the naphthyl substrate.

Single Electron Transfer (SET) Mechanisms Involving Thiocyanate Anion and Oxidants

A common pathway for initiating radical thiocyanation is through a single electron transfer (SET) event between a thiocyanate anion (SCN⁻) and a suitable oxidant. In this process, the oxidant abstracts a single electron from the SCN⁻, leading to the formation of a thiocyanate radical (•SCN). nih.govrsc.org This mechanism is often employed in photochemical and electrochemical synthesis. rsc.org

The feasibility of the SET process can be predicted based on the redox potentials of the catalyst and the substrates. sigmaaldrich.com For instance, visible-light photoredox catalysis can be used where a photocatalyst, upon excitation, facilitates the SET from the thiocyanate anion to generate the key •SCN radical. rsc.org This radical can then add to the electron-rich naphthalene (B1677914) ring.

However, the direct one-electron oxidation of SCN⁻ by some species, like singlet oxygen (¹O₂), is not always thermodynamically favorable. The one-electron reduction potentials for ¹O₂/O₂•⁻ and •SCN/SCN⁻ are +0.65 V and +1.62 V, respectively, indicating that this particular SET is unlikely. nih.gov In such cases, alternative pathways may be operative. The generated thiocyanate radical can also dimerize to form thiocyanogen (B1223195), (SCN)₂, which can act as an electrophilic thiocyanating agent. rsc.orgnih.gov

The general steps in a photocatalyzed SET mechanism are:

Excitation: A photocatalyst (PC) absorbs light and is promoted to an excited state (PC*).

SET Event: The excited photocatalyst oxidizes the thiocyanate anion to a thiocyanate radical.

Radical Addition: The thiocyanate radical attacks the naphthyl substrate.

Catalyst Regeneration: The reduced photocatalyst is regenerated by an oxidant to complete the catalytic cycle. rsc.org

Role of Sulfonyl Radicals and Vinyl Radical Intermediates

In more complex radical cascades, other radical intermediates such as sulfonyl and vinyl radicals play a significant role. Thiyl radicals (RS•), which can be generated from various precursors, are versatile intermediates for initiating cyclization reactions. nih.gov

The addition of a thiyl or sulfonyl radical to an alkyne or a similar unsaturated system results in the formation of a vinyl radical intermediate. nih.govresearchgate.net This intermediate is highly reactive and can undergo further transformations, such as intramolecular cyclization. For example, the addition of an aryl sulfenyl radical to an alkyne can initiate a 5-exo-dig cyclization pathway. nih.gov

The reactivity and selectivity of these transient radicals, such as the sulfonyl radical, towards different carbon-carbon multiple bonds have been investigated through competition experiments. researchgate.net These studies provide insight into the factors governing the reaction pathways. Vinyl sulfones, which are valuable synthetic building blocks, can be synthesized through mechanisms involving sulfonyl radical intermediates. researchgate.net

Transition Metal-Catalyzed Mechanisms

Transition metals, particularly palladium, are widely used to catalyze the formation of C-S and C-SCN bonds with high efficiency and selectivity. These reactions proceed through well-defined organometallic intermediates and elementary steps.

Thiocyanopalladation/Carbocyclization Pathways

Palladium-catalyzed reactions provide a robust platform for the thiocyanation of various substrates. The general catalytic cycle often involves oxidative addition, migratory insertion, and reductive elimination or beta-elimination steps. organic-chemistry.orglibretexts.org

The initial step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of a low-valent palladium species, typically Pd(0), into a carbon-halide or carbon-triflate bond. nih.gov Following this, coordination of the thiocyanate anion to the palladium center can occur. The nature of the ligands coordinated to the palladium, including the solvent itself, can significantly influence the reactivity and selectivity of the catalytic system. nih.govacs.org The thiocyanate ligand is ambidentate and can coordinate to palladium through either the sulfur (thiocyanato) or the nitrogen (isothiocyanato) atom, with steric and electronic factors of other ligands influencing the binding mode. rsc.org

A key step in building molecular complexity is migratory insertion. In this step, an unsaturated group, such as an alkene or alkyne, inserts into a palladium-carbon or palladium-hydride bond. mdpi.comrsc.org This process forms a new carbon-carbon bond and a new alkylpalladium intermediate. libretexts.org The efficiency of migratory insertion can be affected by factors like the bond angles of the ligands attached to the palladium center. acs.org

Table 1: Key Steps in Palladium-Catalyzed Thiocyanation

| Step | Description |

|---|---|

| Oxidative Addition | A Pd(0) complex inserts into a C-X bond (e.g., C-halide) to form a Pd(II) species. nih.gov |

| Ligand Exchange | A thiocyanate anion displaces a ligand on the Pd(II) complex. |

| Migratory Insertion | An unsaturated substrate (e.g., alkene) inserts into the Pd-C bond, forming a new C-C bond and an alkylpalladium intermediate. rsc.org |

| Reductive Elimination / Beta-Elimination | The final product is released from the palladium center, which is regenerated for the next catalytic cycle. organic-chemistry.orgmdpi.com |

This table provides a generalized overview of the elementary steps.

Beta-hydride elimination is a common and fundamental process in organopalladium chemistry. researchgate.net It involves the transfer of a hydrogen atom from the beta-carbon of an alkyl ligand to the palladium center, resulting in the formation of an alkene and a palladium-hydride species. researchgate.net This step is often crucial for regenerating the active catalyst and completing the catalytic cycle, as seen in the Heck reaction. libretexts.org

However, in some cases, beta-hydride elimination is an undesired side reaction that can be suppressed. The coordination of certain groups, such as an N-sulfonyl oxygen, to the alkylpalladium intermediate can stabilize it and prevent the elimination process. organic-chemistry.org The ability to control beta-elimination pathways is essential for diversifying the scope of palladium-catalyzed coupling reactions. researchgate.netresearchgate.net In the absence of beta-hydrogens, other elimination pathways, such as beta-carbon or beta-aryl elimination, may become relevant. mdpi.com

Electrophilic Thiocyanation Mechanisms

Electrophilic thiocyanation is a common method for introducing a thiocyanate group onto an activated aromatic ring, such as the methoxy-activated naphthalene system in 4-methoxy-1-naphthylamine. The general mechanism involves the attack of the electron-rich aromatic ring on an electrophilic thiocyanating agent. researchgate.netacs.org

The key steps in the electrophilic aromatic substitution for thiocyanation are:

Generation of a potent electrophile, typically the thiocyanating species SCN+.

Attack of the π-electrons of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (a sigma complex or Wheland intermediate).

Deprotonation of the sigma complex to restore aromaticity and yield the thiocyanated product.

For a substituted naphthalene like a 1-methoxynaphthalene (B125815), the electron-donating methoxy (B1213986) group activates the ring towards electrophilic attack and directs the incoming electrophile to the ortho and para positions.

A highly reactive electrophilic thiocyanating agent is thiocyanogen chloride (ClSCN). Due to its high reactivity, it is often generated in situ. One common method for its preparation involves the reaction of a chlorine source with a thiocyanate salt. organic-chemistry.org For instance, the combination of 1-chloro-1,2-benziodoxol-3-(1H)-one with trimethylsilyl (B98337) isothiocyanate (TMSNCS) has been shown to generate thiocyanogen chloride. organic-chemistry.org The formation of thiocyanogen chloride in this system was confirmed by 13C-NMR spectroscopy, which showed a characteristic peak for the nitrile carbon of ClSCN. organic-chemistry.org

Another method for the in situ generation of an electrophilic thiocyanate precursor is the reaction of N-bromosuccinimide (NBS) with potassium thiocyanate (KSCN), which is believed to form N-thiocyanatosuccinimide. acs.org This intermediate then serves as the source of the electrophilic thiocyanate.

The reactivity of thiocyanogen chloride is such that it readily reacts with electron-rich aromatic compounds. The reaction proceeds via the typical electrophilic aromatic substitution mechanism, where the aromatic ring attacks the sulfur atom of ClSCN, displacing the chloride ion and forming the sigma complex. Subsequent loss of a proton yields the aryl thiocyanate.

Solvent Effects and Kinetic Studies on Reaction Mechanisms

The solvent in which a reaction is conducted can have a profound impact on the reaction rate and even the operative mechanism. acs.org In the context of thiocyanate formation in naphthyl systems, the choice of solvent can influence the solubility of reactants, the stability of intermediates, and the transition state energies.

For electrophilic aromatic thiocyanation, polar aprotic solvents are often employed. These solvents can help to dissolve the reactants and stabilize the charged intermediates, such as the sigma complex, without strongly solvating the nucleophilic thiocyanate anion, which could reduce its reactivity.

Kinetic studies provide valuable insights into reaction mechanisms by determining the rate law, which expresses the relationship between the reaction rate and the concentrations of the reactants. For a typical electrophilic aromatic substitution, the rate is often dependent on the concentrations of both the aromatic substrate and the electrophile.

In a study on the formation of the ferric thiocyanate complex, the forward rate law was found to be dependent on the concentrations of Fe³⁺ and SCN⁻, and also influenced by the hydrogen ion concentration. acs.org While this is not a direct study of naphthyl thiocyanation, it highlights the importance of kinetic analysis in understanding the species involved in the rate-determining step.

The effect of solvent on reaction mechanisms can be significant. For example, in the triazolinedione-alkene ene reaction, a change from non-protic to polar protic solvents was shown to alter the reaction mechanism from an irreversible formation of an intermediate to a rate-limiting hydrogen abstraction. acs.org This demonstrates that the solvent can play a more active role than simply being a medium for the reaction.

For the thiocyanation of naphthalene, thermodynamic studies on its solubility in various solvents indicate how the choice of solvent can affect the concentration of the substrate in the reaction mixture. researchgate.net A solvent that provides good solubility for both the naphthalene derivative and the thiocyanating agent would be expected to facilitate a higher reaction rate.

The following table summarizes the potential effects of solvents on the thiocyanation of naphthyl systems.

| Solvent Property | Potential Effect on Thiocyanation | Rationale |

| Polarity | Can influence the rate by stabilizing charged intermediates and transition states. | Polar solvents can better solvate the sigma complex in electrophilic substitution. |

| Protic/Aprotic Nature | Can affect the reactivity of nucleophiles and the stability of intermediates. | Protic solvents can hydrogen bond with and deactivate nucleophiles. |

| Solubility | Determines the effective concentration of reactants. | Higher solubility generally leads to faster reaction rates. |

Chemical Reactivity and Transformations of 4 Methoxy 1 Naphthyl Thiocyanate

Reactions of the Thiocyanate (B1210189) Group

The thiocyanate group is known for its ambidentate nucleophilic character, meaning it can react at either the sulfur or the nitrogen atom. This dual reactivity, along with the potential for rearrangement and substitution, leads to a diverse range of chemical transformations.

Isomerization to Isothiocyanates

A fundamental reaction of organic thiocyanates is their isomerization to the more thermodynamically stable isothiocyanates (-NCS). While this reaction is well-documented for various organic thiocyanates, specific studies focusing on 4-methoxy-1-naphthyl thiocyanate are not prevalent in the provided search results. However, the general principles of this isomerization can be applied.

The conversion of alkyl thiocyanates to isothiocyanates often requires heat. google.com For instance, lower alkyl thiocyanates have been isomerized by heating them in the liquid phase at elevated temperatures up to 180°C for extended periods. google.com A more efficient method involves passing the alkyl thiocyanate vapor over an isomerization catalyst at temperatures between 200 and 400°C. google.com Catalysts for this vapor-phase reaction can include anhydrous silica (B1680970) gel, or silica gel impregnated with salts like alkali metal thiocyanates, cadmium iodide, or zinc chloride. google.com

In the context of aryl thiocyanates, obtaining the isothiocyanate can be more challenging and may require elevated temperatures to favor the thermodynamically more stable isothiocyanate isomer. rsc.org Mechanistically, the isomerization can proceed through a thiiranium ion intermediate, especially in the presence of alkenes, which upon heating, rearranges to the corresponding isothiocyanate. rsc.orgchemrxiv.org

Hydrolysis and Formation of Thiocarbamates (Riemschneider Thiocarbamate Synthesis)

A significant reaction of aryl thiocyanates is their conversion to thiocarbamates, a transformation known as the Riemschneider thiocarbamate synthesis. wikipedia.org This reaction involves treating the aryl thiocyanate with an alcohol or alkene under acidic conditions, followed by hydrolysis. wikipedia.org

The reaction is particularly effective for many aromatic thiocyanates. However, its efficiency can be diminished for compounds that are sensitive to concentrated acid or for those with certain ortho-substituents like methoxy (B1213986) groups. wikipedia.org Given that this compound has a methoxy group, its reactivity in the Riemschneider synthesis would need to be experimentally determined. The general mechanism involves the formation of a carbocation from the alcohol or alkene in the presence of a strong acid, which is then attacked by the thiocyanate group. Subsequent hydrolysis yields the thiocarbamate. wikipedia.org

Enzymatic hydrolysis of thiocyanate is also known, catalyzed by thiocyanate hydrolase. ebi.ac.uk This enzyme converts thiocyanate into carbonyl sulfide (B99878) and ammonia. ebi.ac.uk The mechanism involves the coordination of the thiocyanate to a cobalt center in the enzyme's active site, which activates it for nucleophilic attack by water. ebi.ac.uk

Nucleophilic Substitutions and Derivatizations

The thiocyanate group can be displaced by nucleophiles, or it can act as a nucleophile itself in certain reactions. For instance, the synthesis of β-hydroxy thiocyanates can be achieved through the regioselective opening of epoxides with a thiocyanate source like ammonium (B1175870) thiocyanate (NH₄SCN) in the presence of a zeolite molecular sieve. researchgate.net This reaction proceeds rapidly and under solvent-free conditions at room temperature. researchgate.net

Thio-alkynylation Reactions

Recent research has demonstrated the use of thiocyanates in copper-catalyzed thio-alkynylation of terminal alkynes. acs.org This reaction leads to the formation of alkynyl sulfides. The success of this reaction can be dependent on the structure of the thiocyanate. For example, the reaction of 4-thiocyanatoaniline with a terminal alkyne did not proceed, suggesting that the electronic and steric properties of the aryl group attached to the thiocyanate are crucial. acs.org The reaction of this compound in such a transformation would require experimental investigation to determine its feasibility and efficiency.

Transformations Involving the Naphthalene (B1677914) Core

The naphthalene core of this compound is susceptible to various transformations, influenced significantly by the electronic effects of the methoxy and thiocyanate substituents.

The methoxy group (-OCH3) on the naphthalene ring is a key functional group that can undergo specific chemical reactions. One common transformation is its nucleophilic substitution. For instance, in related naphthoquinone systems, a methoxy group can be displaced by various nucleophiles. Although specific studies on this compound are not extensively detailed, analogous reactions on similar naphthalene derivatives, such as 2-methoxy-1,4-naphthoquinone, demonstrate the susceptibility of the methoxy group to be substituted by amines like picolylamine and ethanolamine, yielding the corresponding amino-naphthoquinone derivatives. scielo.br This suggests that under appropriate conditions, the methoxy group in this compound could also be a site for nucleophilic attack.

The methoxy group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. libretexts.org The thiocyanate group, on the other hand, is generally considered a deactivating group. The interplay of these two substituents dictates the regioselectivity of electrophilic attack on the naphthalene ring.

In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. masterorganicchemistry.commasterorganicchemistry.com The activating methoxy group directs incoming electrophiles to the ortho and para positions relative to it. In the case of this compound, the positions ortho (position 3) and para (no available para position) to the methoxy group are influenced. However, the presence of the thiocyanate group at position 1 will also exert its own directing effect, which is typically meta-directing.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Electronic Effect of Methoxy Group | Electronic Effect of Thiocyanate Group | Predicted Reactivity |

| 2 | Ortho (Activating) | High | |

| 3 | Meta (Deactivating) | Ortho (Deactivating) | Low |

| 5 | Moderate | ||

| 6 | Low | ||

| 7 | Low | ||

| 8 | Peri (Steric Hindrance) | Very Low |

This table is a predictive guide based on general principles of electrophilic aromatic substitution.

The thiocyanate functionality in this compound is a versatile precursor for the synthesis of various fused heterocyclic systems. The nitrogen and sulfur atoms of the thiocyanate group can participate in cyclization reactions with suitable reagents to form new rings fused to the naphthalene core.

Multicomponent and Tandem Reactions Incorporating this compound as a Building Block

The unique combination of functional groups in this compound makes it an attractive candidate for multicomponent and tandem reactions. These reactions, where multiple reactants combine in a single synthetic operation to form a complex product, are highly efficient in terms of atom economy and step economy.

While specific multicomponent reactions involving this compound are not explicitly documented in the provided search results, its structure suggests potential applications. For instance, the thiocyanate group could react with an isocyanide and a carboxylic acid in a Passerini-type reaction, or with an amine and an aldehyde in a Ugi-type reaction, to generate complex adducts. Furthermore, tandem reactions could be designed where an initial reaction at the thiocyanate group is followed by a subsequent transformation on the naphthalene ring, or vice versa.

The development of such reactions would open new avenues for the synthesis of novel and structurally diverse molecules with potential applications in materials science and medicinal chemistry.

Derivatives and Analogues of 4 Methoxy 1 Naphthyl Thiocyanate: Synthesis and Synthetic Applications

Synthesis of Substituted Naphthyl Thiocyanates

The synthesis of aryl thiocyanates, including substituted naphthyl thiocyanates, can be achieved through several methods. A common approach involves the reaction of an electron-rich aromatic compound with a thiocyanating agent. wikipedia.org For naphthyl derivatives, starting materials often include naphthols, anilines, or other activated naphthalene (B1677914) rings. One effective method is the direct thiocyanation of aryl compounds via C–H functionalization, which provides a convenient route for carbon–sulfur bond formation. acs.org

A mechanochemical method using ammonium (B1175870) persulfate and ammonium thiocyanate (B1210189) has been developed for the thiocyanation of a range of substrates, including anilines, phenols, and anisoles. acs.org This solvent-free method is noted for its tolerance of sensitive functional groups. acs.org For electron-rich aromatic substrates, thiocyanogenation using thiocyanogen (B1223195) ((SCN)₂) is also a viable reaction. wikipedia.org Another traditional route to aryl thiocyanates is the Sandmeyer reaction, which utilizes diazonium salts and a copper(I) thiocyanate. wikipedia.org

The nature and position of substituents on the naphthalene ring significantly influence the outcome of thiocyanation reactions. Electron-donating groups, such as alkoxy (e.g., methoxy) and alkyl groups, activate the aromatic ring, facilitating electrophilic attack and generally leading to higher yields. The methoxy (B1213986) group in 4-Methoxy-1-naphthyl thiocyanate, for instance, activates the naphthalene ring, making the C-H functionalization more efficient.

Research on the thiocyanation of various aromatic compounds has provided insights into these substituent effects. A study employing a mechanochemical, solvent-free method demonstrated the thiocyanation of a wide array of substituted aromatic compounds. acs.org The results from this study can be used to infer the effects of various substituents on the naphthalene core.

| Substituent Type | Example Compound (from study) | Observed Yield | Inferred Effect on Naphthyl Thiocyanate Synthesis |

|---|---|---|---|

| Alkoxy (Methoxy) | Anisole | 96% | Strongly activating, directs thiocyanation and leads to high yields. |

| Alkoxy (Ethoxy) | Phenetole | 94% | Strongly activating, similar to methoxy group. |

| Halogen (Fluoro) | 4-Fluoroaniline | 81% | Moderately deactivating but can still allow for good yields, especially with an activating group present. |

| Halogen (Chloro) | 4-Chloroaniline | 75% | Deactivating, may lead to slightly lower yields compared to fluoro-substituents. |

| Halogen (Bromo) | 4-Bromoaniline | 67% | Deactivating, generally results in lower yields than lighter halogens. |

| Alkyl (Methyl) | Toluene | 51% | Activating, though less so than alkoxy groups, facilitates the reaction. |

Data is inferred from the thiocyanation of analogous benzene (B151609) derivatives as reported in the source. acs.org

Functionalization of the Thiocyanate Moiety in Naphthyl Systems

The thiocyanate group (-SCN) in naphthyl systems is a versatile functional handle that can be transformed into various other sulfur-containing groups. This versatility makes naphthyl thiocyanates valuable intermediates in synthetic chemistry. researchgate.netchemrxiv.org

Key transformations include:

Hydrolysis: Organic thiocyanates can be hydrolyzed to form thiocarbamates, a reaction known as the Riemschneider thiocarbamate synthesis. wikipedia.org

Reduction: Electrochemical reduction can convert thiocyanates into the corresponding thioates (thiols) and cyanide. wikipedia.org

Isomerization: Under certain conditions, particularly with substrates that can stabilize a carbocation (like allylic or benzylic systems), thiocyanates can isomerize to the more stable isothiocyanates (R-N=C=S). wikipedia.org

Conversion to other sulfur derivatives: The thiocyanate group can serve as a precursor for sulfinyl cyanides via oxidation or can be converted to trifluoromethyl thioethers, which are of interest due to their high lipophilicity. nih.gov

Coupling Reactions: The sulfur-cyano bond can be cleaved in the presence of a palladium catalyst, allowing for coupling reactions, for example, with phenyl acetylene (B1199291) to form trisubstituted alkenes. nih.gov

Incorporation into Complex Molecular Architectures

This compound and its analogues are key starting materials for constructing more complex molecules, particularly sulfur-containing heterocyclic systems and fused ring structures.

The thiocyanate group is a reactive center that facilitates cyclization reactions to form a variety of heterocycles.

Thiazoles: Naphthyl-substituted thiazoles can be synthesized from precursors derived from naphthylamines and thiocyanate. For instance, the reaction of 1-naphthylamine (B1663977) with benzoyl chlorides and ammonium thiocyanate yields N-benzoyl-N′-(naphthalene-1-yl) thioureas, which can then undergo oxidative cyclization to afford 2-benzoyliminonaphtho[1,2-d]thiazoles. tandfonline.com In other routes, thiazoles are formed by reacting α-halocarbonyl compounds with thioamides, which can be derived from thiocyanates. youtube.com

Oxadiazoles (B1248032): 5-Naphthyl-substituted 1,3,4-oxadiazoles can be synthesized through multi-step reactions. derpharmachemica.com A typical sequence involves preparing a 2-(naphthalen-1/2-yloxy)acetohydrazide, which is then cyclized with carbon disulfide and potassium hydroxide (B78521) to form a 5-(naphthoxymethyl)-1,3,4-oxadiazole-2-thiol. derpharmachemica.com While not a direct use of a pre-formed naphthyl thiocyanate, this demonstrates the utility of the thiocarbonyl motif in forming such heterocycles. In other syntheses, chloroacetamide derivatives of oxadiazoles react with ammonium thiocyanate to yield cyclized products like 2-(...imino)thiazolidin-4-one. ekb.eg

Benzothiazoles (and Naphthothiazoles): The synthesis of benzothiazoles often involves the condensation of 2-aminothiophenol (B119425) with various reagents. mdpi.comorganic-chemistry.org An analogous synthesis for naphthothiazoles can be envisioned. A relevant method involves reacting substituted anilines (or naphthylamines) with potassium thiocyanate in the presence of a catalyst like bromine to form an intermediate 2-aminobenzothiazole, which can be further functionalized. researchgate.netderpharmachemica.com

1,2,4-Triazine-5-chalcogenones: These heterocycles can be synthesized via the regioselective addition of thiocyanate to a tetrazine ligand in ruthenium(II) arene complexes. nih.govacs.org This reaction proceeds under mild, stoichiometric conditions, where the thiocyanate adds to the tetrazine ring, followed by the release of N₂, to afford the 1,2,4-triazine-5-thione product. nih.gov This represents a direct and efficient assembly of the triazine thione heterocycle using a thiocyanate source. nih.govacs.org

| Heterocycle | General Precursors | Key Reaction Step | Reference |

|---|---|---|---|

| Naphthothiazoles | N-benzoyl-N'-(naphthalene-1-yl) thioureas | Oxidative cyclization with PCl₅/POCl₃ | tandfonline.com |

| Thiazoles | Vinyl azides and potassium thiocyanate | Palladium(II) acetate (B1210297) catalyzed construction | organic-chemistry.org |

| 1,3,4-Oxadiazoles | N-(5-substituted-1,3,4-oxadiazol-2-yl)-2-chloroacetamide and ammonium thiocyanate | Cyclization upon refluxing in ethanol | ekb.eg |

| Benzothiazoles | Substituted anilines and potassium thiocyanate | Condensation/cyclization catalyzed by bromine | derpharmachemica.com |

| 1,2,4-Triazine-5-thiones | Ruthenium(II) tetrazine complexes and potassium thiocyanate | Regioselective addition-cyclization with N₂ release | nih.govacs.org |

Naphthyl thiocyanates can participate in reactions that build larger, more complex fused aromatic and bicyclic systems. A tandem electrophilic thiocyanation and carbocyclization of arene-alkynes provides an efficient method for constructing thiocyanato-substituted phenanthrenes and dihydronaphthalenes in a single step. researchgate.net This reaction creates both a C-SCN and a C-C bond, demonstrating the role of the thiocyanate group in initiating complex cyclizations. researchgate.net Furthermore, research into naphthalene bioisosteres has led to the synthesis of aryl-fused bicyclo[3.1.1]heptanes (BCHeps), highlighting the broader interest in creating novel fused systems based on the naphthalene scaffold. chemrxiv.org

Role as Precursors and Building Blocks in Advanced Organic Synthesis

The chemical utility of this compound and related organic thiocyanates positions them as crucial precursors and building blocks in advanced organic synthesis. researchgate.netchemrxiv.org Their value stems from the dual reactivity of the thiocyanate group, which can act as both an electrophile and a nucleophile, and its ability to be transformed into a wide range of other functionalities. wikipedia.orgresearchgate.net

Visible-light-driven protocols have recently emerged for the preparation of alkenyl thiocyanates, which are highlighted as novel building blocks for creating diverse sulfur-containing molecules through transformations like trifluoromethylations, cycloadditions, and various bond-forming reactions. researchgate.netchemrxiv.orgnih.gov This underscores the ongoing development and importance of thiocyanates as synthetic intermediates. chemrxiv.org Their application in the one-pot synthesis of complex heterocyclic systems and their use in constructing fused polycyclic frameworks further cement their role as indispensable tools for the modern synthetic chemist. tandfonline.comresearchgate.net

Advanced Analytical and Spectroscopic Characterization Techniques for Thiocyanate Compounds

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the vibrational modes of a molecule.

Infrared (IR) Spectroscopy for SCN Functional Group Identification

Infrared (IR) spectroscopy is particularly effective for the identification of the thiocyanate (B1210189) (SCN) functional group due to its characteristic vibrational frequencies. Organic thiocyanates typically exhibit a strong and sharp absorption band corresponding to the C≡N stretching vibration in the region of 2140 cm⁻¹. ias.ac.in This distinct peak serves as a reliable diagnostic tool to differentiate thiocyanates from their isothiocyanate isomers, which absorb at a lower frequency, generally between 2060-2105 cm⁻¹. ias.ac.in

The C-S stretching vibration of organic thiocyanates is usually observed in the range of 600-700 cm⁻¹. researchgate.net For metal-thiocyanate complexes, the position of the C≡N and C-S stretching bands can provide information about the bonding mode of the thiocyanate ligand (i.e., N-bonded, S-bonded, or bridging). researchgate.netresearchgate.net In the case of 4-Methoxy-1-naphthyl thiocyanate, the IR spectrum would be expected to show a prominent peak around 2140 cm⁻¹ for the SCN group, in addition to bands characteristic of the methoxy (B1213986) group and the naphthalene (B1677914) ring system.

Raman Spectroscopy Applications

Raman spectroscopy, a complementary technique to IR spectroscopy, also provides valuable information about the vibrational modes of molecules. It is particularly useful for process analysis in pharmaceutical applications due to its ability to provide real-time, molecular-level insights. nih.gov In the context of this compound, Raman spectroscopy can be used to identify the thiocyanate group and other structural features.

The C≡N stretching vibration in thiocyanates is also observable in the Raman spectrum, typically appearing as a strong band. researchgate.netresearchgate.net Furthermore, Raman spectroscopy can be employed to study the structure of related biomolecules and materials, offering insights into protein and lipid structures. nih.gov For instance, the technique has been used to analyze the vibrational spectra of genistein (B1671435) and its methoxy derivatives, providing detailed structural information. monash.edu

Vibrational Stark Effect Studies for Local Electrostatic Fields (General Thiocyanate Application)

The vibrational Stark effect (VSE) is a powerful technique that utilizes the shift in a vibrational frequency of a probe molecule to measure local electric fields within a system. nih.gov The nitrile (C≡N) and thiocyanate (SCN) groups are excellent VSE probes because their stretching frequencies are sensitive to the surrounding electrostatic environment and appear in a region of the IR spectrum that is relatively free from other biological absorptions. acs.orgnih.gov

By measuring the Stark tuning rate, which is the change in vibrational frequency per unit of applied electric field, it is possible to map electric fields in complex environments like protein interiors and at interfaces. nih.govacs.org While this technique is a general application for thiocyanates and nitriles, it provides a potential avenue for probing the local environment around the thiocyanate group in this compound if it were incorporated into a larger system. The magnitude of the electric field can be substantial, reaching up to 1.3 x 10⁹ V/m at electrode/self-assembled monolayer interfaces. researchgate.net Theoretical models, such as density functional theory (DFT), are often used in conjunction with experimental data to interpret the results of VSE studies. nih.govutwente.nl

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by providing information about the chemical environment of individual atoms.

¹H NMR Spectroscopy for Proton Environments

Proton (¹H) NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of protons in a molecule. In this compound, distinct signals would be expected for the protons of the methoxy group and the aromatic protons on the naphthalene ring.

The methoxy group protons typically appear as a singlet in a specific region of the ¹H NMR spectrum. researchgate.netresearchgate.net The exact chemical shift of these protons can be influenced by the solvent and the electronic nature of the rest of the molecule. For example, in 1-methoxynaphthalene (B125815), the methoxy protons appear around 3.86-3.96 ppm. chemicalbook.com The aromatic protons of the naphthalene ring will exhibit more complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons. chemicalbook.comchemicalbook.com The chemical shifts of these aromatic protons are influenced by the positions of the methoxy and thiocyanate substituents on the naphthalene ring. nih.govorganicchemistrydata.org

Table 1: Representative ¹H NMR Chemical Shifts for Related Compounds

| Compound | Functional Group | Chemical Shift (ppm) |

|---|---|---|

| 1-Methoxynaphthalene | Methoxy (-OCH₃) | 3.86 - 3.96 chemicalbook.com |

| 2-Methoxynaphthalene | Methoxy (-OCH₃) | ~3.91 chemicalbook.com |

This table is for illustrative purposes and actual chemical shifts for this compound may vary.

¹³C NMR Spectroscopy for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The chemical shift of the thiocyanate carbon (SCN) is particularly diagnostic, typically appearing around 109-115 ppm in organic thiocyanates. nih.govrsc.org The carbon of the methoxy group is expected to resonate at approximately 55-62 ppm. rsc.orgresearchgate.net The carbons of the naphthalene ring will appear in the aromatic region of the spectrum, with their specific chemical shifts influenced by the electron-donating methoxy group and the electron-withdrawing thiocyanate group. nih.govrsc.org The chemical shifts of carbons in related naphthalene and thiocyanate compounds can provide a basis for assigning the spectrum of this compound. spectrabase.comchemicalbook.com

Table 2: Representative ¹³C NMR Chemical Shifts for Related Compounds

| Compound | Functional Group/Carbon | Chemical Shift (ppm) |

|---|---|---|

| Thiocyanate Model Compounds | Thiocyanate (-SCN) | 109 - 115 nih.gov |

| Flavonoids (ortho-OCH₃) | Methoxy (-OCH₃) | 56 ± 1 researchgate.net |

| Flavonoids (di-ortho-OCH₃) | Methoxy (-OCH₃) | 61.5 ± 2 researchgate.net |

| 4-Methoxystilbene | Methoxy (-OCH₃) | 55.2 rsc.org |

This table is for illustrative purposes and actual chemical shifts for this compound may vary.

Advanced NMR Techniques (e.g., 2D NMR)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for unambiguously determining the chemical structure of organic molecules. Techniques like Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in establishing the connectivity of atoms within a molecule. researchgate.netresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, identifying adjacent protons in the molecular structure. For this compound, COSY spectra would show correlations between the protons on the naphthalene ring, helping to assign their specific positions.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically ²J_CH and ³J_CH). This is crucial for connecting different parts of the molecule. For instance, it can confirm the position of the methoxy group by showing a correlation between the methoxy protons and the carbon atom at the C4 position of the naphthalene ring. Similarly, it can establish the attachment of the thiocyanate group by revealing correlations between protons on the naphthalene ring and the carbon of the thiocyanate group.

The analysis of COSY and HMBC spectra, in conjunction with one-dimensional ¹H and ¹³C NMR data, allows for a complete and unambiguous assignment of all proton and carbon signals in the this compound molecule. researchgate.netresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding the sample with high-energy electrons (typically 70 eV). nih.gov This process leads to the formation of a molecular ion (M⁺) and a series of fragment ions. The fragmentation pattern is characteristic of the compound's structure and can be used for identification. nih.govmiamioh.edulibretexts.org

For this compound, the EI-MS spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. Key fragmentation pathways would likely involve the loss of the thiocyanate group (-SCN), the methoxy group (-OCH₃), or cleavage of the naphthalene ring system. nist.gov The relative abundance of these fragment ions provides valuable clues about the stability of different parts of the molecule.

Table 1: Predicted Key Fragments in the EI-MS of this compound

| Ion | m/z (mass-to-charge ratio) | Description |

| [M]⁺ | 201 | Molecular Ion |

| [M-SCN]⁺ | 143 | Loss of the thiocyanate group |

| [M-OCH₃]⁺ | 170 | Loss of the methoxy group |

| [C₁₀H₇]⁺ | 127 | Naphthyl cation |

Note: The actual fragmentation pattern can be more complex and may include rearrangements.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov This technique is highly effective for the analysis of volatile and thermally stable compounds like many thiocyanate derivatives. In GC-MS, the sample is first vaporized and separated based on boiling point and polarity in the GC column. The separated components then enter the mass spectrometer for detection and identification. nih.gov

GC-MS can be used for both the qualitative detection and quantitative analysis of this compound. nih.govnih.gov For quantification, a calibration curve is typically prepared using standards of known concentrations. nyc.gov The use of an internal standard can improve the accuracy and precision of the measurement. nih.gov The mass spectrometer can be operated in either full scan mode to acquire the entire mass spectrum for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity in quantification. nih.govnyc.gov

For the analysis of thiocyanates in complex matrices, such as biological fluids or environmental samples, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), is the technique of choice. rsc.org LC separates the components of a mixture in the liquid phase, which is suitable for non-volatile or thermally labile compounds. nih.gov The separated analytes are then introduced into the mass spectrometer.

LC-MS/MS provides a high degree of selectivity and sensitivity. rsc.org In a typical LC-MS/MS experiment for analyzing this compound, the first mass spectrometer (MS1) would be set to select the molecular ion of the target compound. This selected ion then undergoes collision-induced dissociation (CID) in a collision cell, and the resulting fragment ions are analyzed by the second mass spectrometer (MS2). This process, known as selected reaction monitoring (SRM), significantly reduces background noise and allows for accurate quantification even at very low concentrations. nih.govnih.govresearchgate.netresearchgate.net

Chromatographic Methods for Separation and Purity Assessment

Chromatography is a fundamental set of techniques used to separate the components of a mixture. nih.gov For a compound like this compound, various chromatographic methods are essential for its purification and for assessing its purity.

Column Chromatography: This is a basic and widely used preparative technique for purifying compounds. A solution of the crude product is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel or alumina), and the components are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase.

Thin-Layer Chromatography (TLC): TLC is a quick and simple analytical technique used to monitor the progress of a reaction, identify compounds, and determine the purity of a substance. A small amount of the sample is spotted onto a plate coated with a thin layer of adsorbent, and the plate is developed in a solvent chamber. The retention factor (Rf) value is a characteristic of the compound in a given solvent system.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient separation technique that uses high pressure to force the solvent through a column containing a stationary phase. nih.gov It can be used for both analytical and preparative purposes. For purity assessment of this compound, a reversed-phase HPLC method would likely be employed, where the compound is separated on a nonpolar stationary phase with a polar mobile phase. The purity is determined by the area of the main peak relative to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the separation, identification, and quantification of components in a mixture. ub.edu Its high resolution and sensitivity make it an indispensable tool in the analysis of organic compounds. For this compound, HPLC is primarily employed to assess its purity and stability.

A typical HPLC analysis for an aromatic thiocyanate like this compound would involve a reversed-phase setup. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to the presence of the nonpolar naphthalene ring system, this compound is expected to be well-retained on a C18 column.

Research Findings:

While specific HPLC methods for this compound are not extensively documented in publicly available literature, methods for structurally related compounds, such as 4-methoxyphenol, can be adapted. sielc.com An isocratic method using a mixture of acetonitrile (B52724) and water is often a good starting point for method development. The inclusion of a small amount of acid, like sulfuric acid, can sometimes improve peak shape. sielc.com Detection is typically achieved using a UV detector, as the naphthalene ring system is a strong chromophore.

A simple and sensitive HPLC method can also be established for the trace determination of the thiocyanate anion itself after derivatization. nih.gov This can be useful for degradation studies where the release of the thiocyanate ion is monitored. For the intact molecule, a reversed-phase column like a Nova-Pak C18 could be effective. nih.gov

The following table outlines a hypothetical, yet scientifically plausible, set of HPLC conditions for the analysis of this compound.

Table 1: Hypothetical HPLC Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Column | Primesep 100 (or equivalent C18, 4.6 x 150 mm, 5 µm) sielc.com |

| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min sielc.com |

| Detection | UV at 254 nm and 300 nm sielc.com |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| Expected Retention Time | 4-6 minutes |

This data is illustrative and based on methods for structurally similar compounds.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine their purity. umich.edunih.gov It is particularly valuable during the synthesis of this compound to track the conversion of starting materials to the desired product. chemistryhall.com

The principle of TLC involves spotting a small amount of the reaction mixture onto a stationary phase, typically a glass or aluminum plate coated with silica gel. nih.gov The plate is then placed in a developing chamber with a suitable mobile phase (eluent). The mobile phase moves up the plate by capillary action, and the components of the mixture are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase. umich.edu

Research Findings:

For a compound like this compound, which possesses moderate polarity due to the methoxy and thiocyanate groups, a common eluent system would be a mixture of a nonpolar solvent like hexane (B92381) or pentane (B18724) and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane (B109758). chemistryhall.com The progress of the reaction can be visualized by observing the disappearance of the starting material spot and the appearance of the product spot, which will have a different retention factor (Rƒ). chemistryhall.com

Visualization of the spots on the TLC plate can be achieved under UV light (254 nm), where the aromatic naphthalene ring will quench the fluorescence of the indicator in the silica gel, appearing as a dark spot. umich.edu Staining with iodine vapor is another common, non-destructive method that can be used. chemistryhall.com

Table 2: Typical TLC Parameters for Monitoring the Synthesis of this compound

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ pre-coated aluminum plates nih.gov |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 8:2 or 7:3 v/v) |

| Development | In a closed chamber saturated with the mobile phase vapor |

| Visualization | UV light (254 nm) or iodine vapor chamber chemistryhall.com |

| Expected Rƒ Value | 0.3 - 0.5 (highly dependent on the exact mobile phase composition) |

The Rƒ value is a ratio of the distance traveled by the spot to the distance traveled by the solvent front. chemistryhall.com

Spectrophotometric Methods (UV-Vis) for Concentration and Purity

UV-Visible (UV-Vis) spectrophotometry is a widely used technique for the quantitative analysis of compounds containing chromophores (light-absorbing groups). The naphthalene ring system in this compound is an excellent chromophore, making UV-Vis spectrophotometry a suitable method for determining its concentration in solution and assessing its purity.

The technique is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance at a specific wavelength (λmax), the concentration of the compound can be determined.

Research Findings:

The UV-Vis spectrum of this compound is expected to be influenced by the methoxy-substituted naphthalene chromophore. Aromatic systems like naphthalene typically exhibit multiple absorption bands in the UV region. The spectrum of a structurally similar compound, 1-isothiocyanato-naphthalene, shows absorption maxima, which can provide an indication of the expected spectral features for this compound. nist.gov The presence of the methoxy group, an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted naphthalene.

For purity assessment, the UV-Vis spectrum of a sample can be compared to that of a pure standard. The presence of impurities may lead to changes in the shape of the spectrum or the appearance of additional absorption bands. The molar absorptivity (ε) at the λmax is a characteristic constant for a pure compound under specific solvent conditions.

Table 3: Expected UV-Vis Spectral Data for this compound in Ethanol

| Parameter | Expected Value |

|---|---|

| λmax 1 | ~220-240 nm |

| λmax 2 | ~290-310 nm |

| Molar Absorptivity (ε) at λmax 2 | 5,000 - 10,000 L mol⁻¹ cm⁻¹ (estimated) |

| Solvent | Ethanol or Methanol |

These values are estimations based on the spectral data of similar aromatic compounds and the influence of the methoxy and thiocyanate substituents.

Theoretical and Computational Studies of 4 Methoxy 1 Naphthyl Thiocyanate Systems

Electronic Structure Calculations (e.g., DFT methods)

A comprehensive study of 4-Methoxy-1-naphthyl thiocyanate (B1210189) would begin with electronic structure calculations, most commonly employing Density Functional Theory (DFT). These calculations would be fundamental to understanding the molecule's stability, reactivity, and electronic properties. Key parameters that would be determined include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).

Table 1: Hypothetical DFT Calculation Parameters for 4-Methoxy-1-naphthyl thiocyanate

| Parameter | Hypothetical Value/Description | Significance |

| HOMO Energy | e.g., -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | e.g., -1.2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | e.g., 5.3 eV | Relates to the chemical reactivity and kinetic stability. |

| Dipole Moment | e.g., 3.5 D | Provides insight into the molecule's polarity and intermolecular interactions. |

| Molecular Electrostatic Potential (MEP) | A 3D map showing electron-rich (negative potential) and electron-poor (positive potential) regions. | Predicts sites for electrophilic and nucleophilic attack. |

Note: The values in this table are hypothetical and serve as examples of what would be calculated. No published data is available.

Computational Prediction of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for mapping out potential reaction pathways for a molecule like this compound. By calculating the potential energy surface, researchers could identify the most likely mechanisms for its reactions, such as nucleophilic substitution at the thiocyanate group or electrophilic aromatic substitution on the naphthyl ring. This would involve locating the transition state structures and calculating their activation energies. Such studies would provide invaluable insights into the kinetics and thermodynamics of its chemical transformations.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound would be explored through conformational analysis and molecular dynamics (MD) simulations. Conformational analysis would identify the most stable spatial arrangements of the methoxy (B1213986) and thiocyanate groups relative to the naphthalene (B1677914) core. MD simulations would then provide a dynamic picture of the molecule's behavior over time, including its vibrational motions and interactions with solvent molecules. This information is crucial for understanding how the molecule's shape influences its biological activity and physical properties.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

A significant application of computational methods is the prediction of spectroscopic data, which can aid in the identification and characterization of a compound. For this compound, theoretical calculations could predict its ¹H and ¹³C NMR chemical shifts, as well as its infrared (IR) and Raman vibrational frequencies. Comparing these predicted spectra with experimental data, if it were to be collected, would provide a powerful means of structure verification.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value (Hypothetical) | Experimental Value (Hypothetical) |

| ¹H NMR (OCH₃) | δ 3.9 ppm | δ 3.9 ppm |

| ¹³C NMR (C-SCN) | δ 110 ppm | δ 110 ppm |

| IR (C≡N stretch) | 2150 cm⁻¹ | 2150 cm⁻¹ |

Note: This table illustrates the type of data that would be generated and compared in such a study. No published data is available.

Structure-Reactivity Relationships from Computational Models

By systematically modifying the structure of this compound in silico (e.g., by changing the substituent on the naphthyl ring) and calculating the resulting changes in electronic properties and reactivity descriptors, a quantitative structure-reactivity relationship (QSRR) could be established. These computational models would help in predicting the reactivity of related compounds and in designing new molecules with desired chemical properties without the need for extensive experimental synthesis and testing.

Future Research Directions and Emerging Trends in Naphthyl Thiocyanate Chemistry

Development of More Sustainable and Atom-Economical Synthetic Pathways

The future of chemical synthesis lies in the development of green and efficient methodologies. For a compound like 4-Methoxy-1-naphthyl thiocyanate (B1210189), whose parent naphthalene (B1677914) ring is electron-rich, several sustainable synthetic avenues are ripe for exploration. Traditional methods for creating aryl thiocyanates often involve harsh reagents or multi-step processes. wikipedia.org However, modern chemistry offers more elegant solutions.

Emerging trends strongly point towards photochemical and electrochemical methods for the synthesis of aryl thiocyanates. rsc.orgnih.gov These techniques often proceed under mild conditions, without the need for stoichiometric oxidants or metal catalysts, thus significantly improving the atom economy and reducing waste. rsc.orgresearchgate.net For instance, the electrochemical oxidation of thiocyanate anions can generate the electrophilic species "(SCN)₂" in situ, which can then react with electron-rich arenes like 1-methoxynaphthalene (B125815). rsc.org Similarly, visible-light-mediated photoredox catalysis offers a powerful tool for C-H functionalization, a direct and highly atom-economical approach to forming the C-S bond in 4-Methoxy-1-naphthyl thiocyanate. nih.govresearchgate.net

Future research should focus on optimizing these methods for naphthyl substrates. This includes the screening of photocatalysts and electrodes, as well as understanding the influence of solvents and supporting electrolytes on reaction efficiency and regioselectivity. The goal is to develop a robust and scalable synthesis that minimizes environmental impact. nih.gov

Table 1: Comparison of Synthetic Strategies for Aryl Thiocyanates

| Method | Advantages | Disadvantages | Relevance for this compound |

| Traditional (e.g., Sandmeyer reaction) | Well-established | Often requires stoichiometric and sometimes toxic reagents, multi-step process. wikipedia.org | Provides a baseline for comparison. |

| Photochemical Synthesis | Mild reaction conditions, high atom economy, uses light as a sustainable energy source. nih.govresearchgate.net | May require specific photocatalysts and equipment. | High potential due to the electron-rich nature of the methoxynaphthalene core. nih.gov |

| Electrochemical Synthesis | Avoids chemical oxidants, can be highly selective, often uses simple starting materials. rsc.orgelectrochem.org | Requires electrochemical setup, reaction parameters need careful optimization. | A promising green alternative, particularly for direct C-H thiocyanation. researchgate.net |

| Mechanochemistry | Solvent-free, rapid reaction times, energy-efficient. acs.orgnih.gov | Scalability can be a challenge. | An emerging green technique worth exploring for this solid-state reaction. |

Discovery of Novel Reactivity Patterns and Chemical Transformations

The thiocyanate group is a versatile functional handle, capable of undergoing a wide array of chemical transformations. wikipedia.orgrsc.org While the specific reactivity of this compound is yet to be detailed, the behavior of other aryl thiocyanates provides a roadmap for future investigations. The electron-donating methoxy (B1213986) group is expected to influence the reactivity of both the naphthalene ring and the thiocyanate moiety.

Future research should explore the following transformations for this compound:

Isomerization: The potential for isomerization to the corresponding isothiocyanate is a key aspect of thiocyanate chemistry. wikipedia.org Studies should investigate the conditions (e.g., thermal, catalytic) that favor the formation of 4-Methoxy-1-naphthyl isothiocyanate, a valuable synthon in its own right.

Cyclization Reactions: The juxtaposition of the thiocyanate group and the naphthalene scaffold could enable novel intramolecular cyclization reactions, leading to complex sulfur-containing heterocyclic systems.

Cross-Coupling Reactions: The thiocyanate group can participate in various cross-coupling reactions, allowing for the introduction of new functionalities onto the naphthalene core.

Reduction and Oxidation: The reduction of the thiocyanate can lead to the corresponding thiol, while oxidation can yield sulfonic acids or other oxidized sulfur species. Understanding these transformations is crucial for its use as a synthetic intermediate.

The electrochemical reduction of aryl thiocyanates has been shown to be a complex process, sometimes involving autocatalytic pathways. electrochem.org Investigating the electrochemical behavior of this compound could reveal interesting mechanistic details and provide access to novel reactive intermediates.

Rational Design of New Thiocyanate-Containing Scaffolds through Computational Approaches

Computational chemistry is an increasingly powerful tool for predicting molecular properties and guiding synthetic efforts. rsc.orgacs.org For this compound and its derivatives, computational methods can accelerate the discovery of new functional materials and molecules.

Future research in this area should focus on:

Predicting Electronic and Optical Properties: Density Functional Theory (DFT) calculations can be used to predict the HOMO-LUMO gap, absorption spectra, and other electronic properties of thiocyanate-containing materials. nih.gov This is particularly relevant for applications in organic electronics and photonics.

Designing Novel Scaffolds: Generative deep learning models are emerging as a new paradigm for designing molecules with desired properties. arxiv.orgfrontiersin.org By combining these models with high-throughput virtual screening, it may be possible to design novel naphthyl thiocyanate derivatives with optimized characteristics for specific applications.

Understanding Reaction Mechanisms: Computational modeling can provide insights into the transition states and reaction pathways of the chemical transformations of this compound, aiding in the development of more efficient and selective reactions.

Advancement of In-Situ Spectroscopic Methods for Real-Time Reaction Monitoring

To fully understand and optimize the synthesis and subsequent reactions of this compound, real-time monitoring of reaction progress is essential. In-situ spectroscopic techniques provide a window into the reacting system, allowing for the identification of intermediates and the determination of reaction kinetics.

Future research should leverage techniques such as:

In-situ FTIR and Raman Spectroscopy: These methods can track the disappearance of reactants and the appearance of products by monitoring their characteristic vibrational frequencies. pku.edu.cnyoutube.com The strong and sharp C≡N stretch of the thiocyanate group provides an excellent spectroscopic handle for this purpose. nih.gov

In-situ NMR Spectroscopy: For solution-phase reactions, in-situ NMR can provide detailed structural information about all species present in the reaction mixture over time.

In-situ UV-Vis Spectroscopy: The extended aromatic system of the naphthalene core suggests that UV-Vis spectroscopy could be a useful tool for monitoring reactions that involve changes in the electronic structure of the molecule.

By combining these techniques with kinetic modeling, a deeper understanding of the reaction mechanisms can be achieved, leading to improved process control and efficiency.

Exploration of Interdisciplinary Applications in Materials Science and Chemical Biology (excluding explicitly prohibited elements)

The unique combination of a planar, aromatic naphthalene core and a functional thiocyanate group suggests that this compound and its derivatives could find applications in diverse scientific fields.

In materials science , the focus could be on:

Organic Electronics: The extended π-system of the naphthalene ring, modulated by the methoxy and thiocyanate groups, could be exploited in the design of new organic semiconductors or components for dye-sensitized solar cells. nih.gov

Functional Polymers: Incorporation of the this compound moiety into polymer chains could lead to materials with interesting optical, electronic, or self-assembly properties.

Coordination Polymers and Frameworks: The thiocyanate group is an excellent ligand for metal ions, capable of forming coordination polymers and metal-organic frameworks (MOFs) with potentially interesting catalytic or sorption properties. nih.gov

In chemical biology , the thiocyanate group can serve as a valuable tool:

Bioconjugation: The thiocyanate group can be transformed into other functionalities suitable for attaching the naphthyl scaffold to biomolecules.

Fluorescent Probes: Naphthalene derivatives are often fluorescent. The thiocyanate group can be used as a reactive handle to develop probes for detecting specific biological analytes.

Bioactive Scaffolds: Many natural products and synthetic drugs contain the thiocyanate moiety. researchgate.netrsc.org The this compound scaffold could serve as a starting point for the synthesis of new classes of bioactive compounds.

The exploration of these interdisciplinary applications will require collaboration between synthetic chemists, materials scientists, and chemical biologists, and represents a significant frontier for the chemistry of naphthyl thiocyanates.

Q & A

Basic: What are the established methods for synthesizing and characterizing 4-Methoxy-1-naphthyl thiocyanate?

Answer:

The synthesis typically involves reacting p-methoxybenzoyl chloride with potassium thiocyanate and 1-naphthylamine under controlled conditions. Key steps include:

- Reagent stoichiometry : Maintaining equimolar ratios (e.g., 3.69 mmol each) to minimize side reactions .

- Purification : Column chromatography or recrystallization to isolate the product.

- Characterization :

Advanced: How can advanced analytical techniques resolve structural ambiguities in thiocyanate derivatives?

Answer:

Contradictions in bonding modes (e.g., M-NCS vs. M-SCN) or reaction intermediates require:

- Global data analysis : Combines stopped-flow kinetics with software like ReactLab Equilibria to model complex systems (e.g., iron(III)-thiocyanate equilibria) .

- Isotopic labeling : Use - or -labeled thiocyanates in NMR to track bonding configurations .

- Multivariate statistics : Apply ANOVA or SNK tests to compare spectral data across experimental replicates, as demonstrated in thiocyanate recovery studies .

Basic: What experimental protocols ensure stability of this compound in solution?

Answer:

Stability is influenced by:

- Solvent choice : Polar aprotic solvents (e.g., DMF) minimize hydrolysis .

- pH control : Neutral to slightly acidic conditions (pH 6–7) prevent thiocyanate degradation .

- Temperature : Storage at –20°C in amber vials reduces thermal/photo-degradation .

- Additives : Antioxidants like BHT (butylated hydroxytoluene) mitigate oxidative decomposition .

Advanced: How do weakly hydrated anions influence the behavior of thiocyanate-containing polymers?

Answer:

Anions like SCN and trichloroacetate exhibit dual effects:

- Electrostatic stabilization : Surface partitioning of SCN at interfaces (e.g., gold-aqueous) enhances polymer stability via charge screening, as shown by QCM and AFM .

- Salting-out paradox : Despite attractive polymer-SCN interactions, high concentrations induce phase separation. This is explained by competitive anion hydration and ion-pair formation .

- Methodological validation : Differential scanning calorimetry (DSC) quantifies phase transitions, while dynamic light scattering (DLS) monitors aggregation kinetics .

Advanced: How can kinetic instability in thiocyanate complexes be addressed during equilibrium studies?

Answer:

- Stopped-flow techniques : Rapid mixing (<1 ms) captures initial absorbance spectra before decomposition, as applied to Fe(SCN) .

- Molar absorbance modeling : Global analysis decomposes overlapping spectral contributions of transient species (e.g., Fe(SCN) vs. Fe(SCN)) .

- Ionic strength adjustment : Maintain constant ionic strength (e.g., 0.5 M NaCl) to suppress side reactions .

Basic: What are the best practices for validating thiocyanate quantification in biological matrices?

Answer:

- Recovery tests : Spike known thiocyanate concentrations into samples (e.g., plasma) and compare measured vs. expected values using regression analysis .

- Internal standards : Use deuterated analogs (e.g., -thiocyanate) in LC/MS/MS to correct for matrix effects .

- Quality control : Include triplicates and blanks in each batch to monitor precision (RSD <5%) .

Advanced: What role does this compound play in radical cross-coupling reactions?

Answer:

- Redox relay strategies : Thiocyanate acts as a sulfur donor in C–S bond formation. For example, in quinoxalinone thiocyanation, ammonium thiocyanate facilitates nontraditional site selectivity via radical intermediates .

- Mechanistic probes : ESR spectroscopy detects thiyl radicals (RS•), while kinetic isotope effects (KIEs) distinguish between radical and ionic pathways .

Basic: How can FT-IR differentiate thiocyanate bonding modes in coordination complexes?

Answer:

- Frequency ranges :

- Quantitative comparison : Calculate Δν (cm⁻¹) differences between unknown and reference compounds (e.g., KSCN for M-SCN) using spreadsheet tools .

Advanced: How does this compound interact with myeloperoxidase (MPO)-derived oxidants?

Answer:

- HOCl scavenging : Thiocyanate competes with chloride for MPO, reducing 3-chlorotyrosine formation in proteins. A 1:2.5 molar ratio (SCN:HOCl) achieves complete scavenging .

- Cyanate formation : Under oxidative stress, SCN decomposes to cyanate (OCN), which carbamylates lysine residues. Monitor via LC-MS/MS with -labeled urea .

Advanced: What computational tools predict the crystal packing of thiocyanate salts?

Answer:

- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., N–H⋯S vs. N–H⋯N) in salts like 4-aminopyridinium thiocyanate .

- Space group modeling : Software like Mercury (CCDC) simulates monoclinic (P21/n) packing using unit cell parameters (a=7.9047 Å, b=12.138 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.